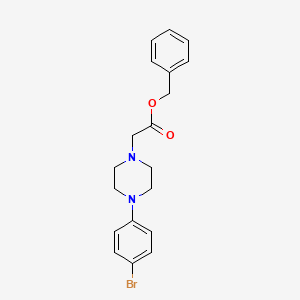

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate

Description

Properties

IUPAC Name |

benzyl 2-[4-(4-bromophenyl)piperazin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O2/c20-17-6-8-18(9-7-17)22-12-10-21(11-13-22)14-19(23)24-15-16-4-2-1-3-5-16/h1-9H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCCRTHNPGLFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate chemical properties

[1]

Executive Summary

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate is a specialized chemical intermediate utilized primarily in the synthesis of pharmaceutical candidates, particularly in the development of antifungal agents (azole class) and atypical antipsychotics.[1] It serves as a dual-functional building block: the benzyl ester acts as a robust protecting group for the carboxylic acid moiety, while the aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).[1]

This guide details the physicochemical properties, synthesis protocols, and reactivity profiles of this compound, designed to support researchers in optimizing synthetic routes for piperazine-based drug discovery.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identification

| Property | Detail |

| Systematic Name | Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate |

| Molecular Formula | C |

| Molecular Weight | 389.29 g/mol |

| Core Scaffold | N-Aryl Piperazine |

| Key Functional Groups | Benzyl ester (C-terminus), Aryl bromide (Halogen handle) |

| SMILES | BrC1=CC=C(N2CCN(CC2)CC(=O)OCC3=CC=CC=C3)C=C1 |

| Precursor CAS | Synthesized from 1-(4-Bromophenyl)piperazine (CAS: 66698-28-0) |

Physical Properties (Experimental & Predicted)

-

Physical State: Typically isolated as a viscous yellow oil which may crystallize into an off-white solid upon standing or trituration with hexanes.[1]

-

Solubility Profile:

-

Lipophilicity (LogP): Estimated ~3.8–4.2 (High lipophilicity due to benzyl and bromophenyl groups).[1]

-

Stability: Stable under ambient conditions.[1] The benzyl ester is sensitive to hydrogenolysis and strong hydrolysis conditions.[1]

Synthesis & Manufacturing Protocol

The synthesis of this intermediate follows a standard N-alkylation pathway.[1] The choice of base and solvent is critical to prevent over-alkylation (quaternization) and to minimize hydrolysis of the benzyl ester.[1]

Reaction Scheme (Graphviz Visualization)

Figure 1: Convergent synthesis via nucleophilic substitution.

Detailed Experimental Protocol

Objective: Synthesis of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate on a 10 mmol scale.

-

Preparation:

-

Charge a 100 mL round-bottom flask with 1-(4-bromophenyl)piperazine (2.41 g, 10 mmol) and Acetonitrile (ACN) (40 mL).

-

Add Potassium Carbonate (

) (2.76 g, 20 mmol) as a finely ground powder. Note: Anhydrous conditions are preferred to prevent ester hydrolysis.[1]

-

-

Addition:

-

Cool the mixture to 0°C in an ice bath.

-

Dropwise add Benzyl 2-bromoacetate (2.29 g, 10 mmol) dissolved in 5 mL ACN over 15 minutes.

-

Causality: Slow addition at low temperature prevents the formation of quaternary ammonium salts (double alkylation).[1]

-

-

Reaction:

-

Workup:

-

Purification:

-

If necessary, purify via flash column chromatography (Silica Gel 60).[1]

-

Eluent: Gradient of 10%

30% Ethyl Acetate in Hexanes.

-

Spectroscopic Characterization

To validate the structure, researchers should look for specific diagnostic signals in the NMR spectrum.[1]

Proton NMR ( H NMR, 400 MHz, CDCl )[1]

- 7.30 – 7.40 (m, 5H): Benzyl aromatic protons.[1][4]

- 7.25 – 7.30 (d, 2H): Aryl protons ortho to Bromine (AA'BB' system).[1]

- 6.75 – 6.80 (d, 2H): Aryl protons ortho to Nitrogen.[1]

-

5.18 (s, 2H): Benzyl methylene (

-

3.32 (s, 2H): Acetate methylene (

- 3.15 – 3.25 (m, 4H): Piperazine protons adjacent to Aryl ring.[1]

- 2.70 – 2.80 (m, 4H): Piperazine protons adjacent to aliphatic Nitrogen.[1]

Mass Spectrometry (ESI-MS)[1]

Reactivity & Applications

This compound is a "divergent intermediate," meaning it can be processed in two distinct directions depending on the desired final pharmacophore.[1]

Divergent Synthesis Pathways (Graphviz Visualization)

Figure 2: Functional divergence allows for either acid generation or scaffold extension.[1]

Key Reactions

-

Hydrogenolysis (Deprotection):

-

Palladium-Catalyzed Coupling:

Safety & Handling (MSDS Highlights)

Comprehensive Synthesis Guide: Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate

[1][2]

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a convergent

Strategic Disconnections[1][2]

-

C–N Bond Formation (Aliphatic): The most labile bond is between the piperazine N1 nitrogen and the acetyl methylene carbon.[2] Disconnecting here yields 1-(4-bromophenyl)piperazine and benzyl 2-bromoacetate .[1][2]

-

C–N Bond Formation (Aromatic): The aryl piperazine core can be further disconnected into 4-bromoaniline and bis(2-chloroethyl)amine , a classic cyclization route that avoids expensive palladium catalysts required for Buchwald-Hartwig couplings on the dibromide.[1][2]

Figure 1: Retrosynthetic pathway showing the convergent assembly of the target molecule.[1][2]

Experimental Protocols

Phase 1: Synthesis of the Core Scaffold (1-(4-Bromophenyl)piperazine)

Note: This compound is commercially available (CAS 66698-28-0).[1][2] However, for in-house synthesis or scale-up, the cyclization of aniline with mustard gas analogs is the most robust non-catalytic method.

Rationale: We utilize bis(2-chloroethyl)amine hydrochloride rather than the free base to prevent polymerization.[1][2] The reaction is driven by thermal energy in a high-boiling solvent (Diglyme or Chlorobenzene) to overcome the activation energy of the double N-alkylation.[1][2]

Reagents:

-

Diethylene glycol monomethyl ether (Diglyme) or Chlorobenzene[1][2]

-

Potassium Carbonate (

) (Optional if using free base generation in situ)[1][2]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Mixing: Charge the flask with 4-bromoaniline (e.g., 17.2 g, 100 mmol) and bis(2-chloroethyl)amine hydrochloride (19.6 g, 110 mmol) in Diglyme (100 mL).

-

Reaction: Heat the mixture to reflux (

) for 12–18 hours. The reaction proceeds via the formation of an aziridinium ion intermediate, which is ring-opened by the aniline, followed by a second intramolecular cyclization. -

Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.[2] Filter the solid.[2][3][4][5]

-

Free Basing: Suspend the salt in water and basify to pH >10 with 4M NaOH. Extract with Ethyl Acetate (

).[1][2] -

Purification: Dry organic layers over

and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).[1][2]

Key Quality Attribute: The product should be a white to off-white solid (MP:

Phase 2: N-Alkylation to Target (Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate)

Rationale: This step utilizes a standard

Reagents:

-

Potassium Carbonate (

), anhydrous (2.5 eq)[2]

Detailed Protocol:

-

Preparation: In a dry round-bottom flask, dissolve 1-(4-bromophenyl)piperazine (2.41 g, 10 mmol) in anhydrous Acetonitrile (30 mL).

-

Base Addition: Add anhydrous

(3.45 g, 25 mmol). Stir the suspension for 15 minutes at room temperature to ensure homogeneity. -

Electrophile Addition: Add Benzyl 2-bromoacetate (1.75 mL, ~11 mmol) dropwise over 10 minutes.

-

Reaction: Stir at

for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 3:1).[1][2][7] The starting material ( -

Workup:

-

Purification:

Data Summary Table:

| Parameter | Specification |

| Appearance | White to pale yellow crystalline solid |

| Yield (Step 2) | 75% – 85% |

| Melting Point | Expected range: |

| Solubility | Soluble in DCM, DMSO, Chloroform; Insoluble in Water |

Mechanism & Troubleshooting

Reaction Mechanism

The synthesis relies on the nucleophilic attack of the secondary amine of the piperazine ring on the

-

Deprotonation: The secondary amine is not deprotonated by

(pKa mismatch), but the base neutralizes the HBr generated during the reaction, driving the equilibrium forward. -

Nucleophilic Attack: The lone pair on the piperazine N1 attacks the methylene carbon of the bromoacetate.[2]

-

Leaving Group Departure: Bromide is displaced, forming the C-N bond.[2]

Figure 2: Mechanistic flow of the N-alkylation step.

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Conversion.

-

Issue: Formation of Quaternary Salt (Over-alkylation). [2]

-

Issue: Hydrolysis of Benzyl Ester.

Analytical Verification (Self-Validating)[1][2]

To confirm the identity of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate , look for these specific spectral signatures:

-

1H NMR (400 MHz, CDCl3):

-

Aryl Protons (Bromophenyl): Two doublets (AA'BB' system) around

7.30 (2H, d) and -

Benzyl Group: Multiplet at

7.35–7.40 (5H) and a singlet at -

Piperazine Core: Two triplets/multiplets around

3.20 (4H, near aryl) and -

Acetate Methylene: Singlet at

3.30–3.40 (2H,

-

-

Mass Spectrometry (ESI):

References

-

Synthesis of N-Aryl Piperazines: Chaudhary, P., et al. "A general and convenient synthesis of N-aryl piperazines." Tetrahedron Letters, 2005.

-

N-Alkylation Protocols: BenchChem Application Note. "General workflow for the N-alkylation of benzyl piperazine-1-carboxylate." 2025.[1][2][3]

-

Related Piperazine Ester Synthesis: Yilmaz, F., et al. "Design and Synthesis of Some Piperazine Hybrid Molecules." Revue Roumaine de Chimie, 2016.

-

Clozapine Analog Synthesis (Similar Reaction): Capuano, B., et al. "Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazin-1-yl)acetate."[1][2][8] Molecules, 2005.[8] [1][2]

Sources

- 1. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. Benzyl acetate synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. mdpi.com [mdpi.com]

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate mechanism of action

[1]

Synthetic Utility & Mechanism[1][3][4][5][6]

The synthesis of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate follows a classic Sɴ2 Nucleophilic Substitution pathway.[1] This reaction is the gateway to creating complex hybrid molecules.[1]

Synthetic Pathway[1][2][4][7]

-

Nucleophile: 1-(4-Bromophenyl)piperazine (Secondary amine).[1]

-

Electrophile: Benzyl 2-bromoacetate (or Benzyl 2-chloroacetate).[1]

-

Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) to scavenge the hydrohalic acid byproduct.[1]

Mechanism:

-

The secondary amine of the piperazine attacks the

-carbon of the benzyl bromoacetate.[1] -

Bromide is displaced as a leaving group.[1]

-

The base neutralizes the generated HBr, driving the equilibrium forward.[1]

Downstream Applications (Hybrid Drugs)

Once synthesized, the benzyl ester can be:

-

Hydrolyzed (using LiOH/NaOH) to the free acid: 2-(4-(4-bromophenyl)piperazin-1-yl)acetic acid.

-

Coupled (via EDC/HOBt) to heterocycles like Coumarins , Quinolones , or Triazoles .[1]

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate via N-alkylation.

Reagents:

-

1-(4-Bromophenyl)piperazine (1.0 eq)[1]

-

Benzyl 2-bromoacetate (1.1 eq)[1]

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[1]

-

Acetone or Acetonitrile (Solvent, dry)[1]

Procedure:

-

Dissolution: Dissolve 1-(4-bromophenyl)piperazine (e.g., 5 mmol) in 20 mL of anhydrous acetone in a round-bottom flask.

-

Base Addition: Add anhydrous K₂CO₃ (10 mmol) to the solution and stir for 15 minutes at room temperature to ensure suspension.

-

Alkylation: Add Benzyl 2-bromoacetate (5.5 mmol) dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and stir for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

-

Work-up:

-

Purification: Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate. Purify via column chromatography (Silica gel) if necessary.[1]

Characterization (Expected Data):

Safety & Handling

References

-

Use of Piperazine Scaffolds in CNS Drug Design

-

Synthesis of Piperazine-Acetic Acid Derivatives

-

Pharmacology of 4-(4-Bromophenyl)

-

General Synthesis of Benzyl Esters via Alkylation

Sources

- 1. 1-[2-(4-Benzylpiperidin-1-yl)ethyl]-4-(4-bromophenyl)piperazine | C24H32BrN3 | CID 127032017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate

This guide provides a comprehensive technical overview of the predicted biological activities of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate. While direct experimental data for this specific molecule is not extensively available in current literature, this document synthesizes information from structurally related compounds to forecast its pharmacological profile. This analysis is grounded in the well-established principle of structure-activity relationships (SAR) within the N-arylpiperazine class of compounds, a scaffold renowned for its diverse biological activities.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The N-Arylpiperazine Scaffold - A Privileged Motif in Medicinal Chemistry

The N-arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile and modular structure.[2] This structural motif is present in a multitude of approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities.[3][4] The adaptability of the arylpiperazine core allows for fine-tuning of physicochemical and pharmacological properties, enabling the design of ligands with high affinity and selectivity for a diverse range of biological targets.[2]

Compounds incorporating this scaffold have shown significant potential in treating a variety of conditions, including those affecting the central nervous system (CNS), such as schizophrenia, depression, and anxiety, as well as having applications in oncology and infectious diseases.[1][2][4] The biological versatility of N-arylpiperazines stems from their ability to interact with various receptors and transporters, particularly aminergic G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors.[2]

The subject of this guide, Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate, integrates the key features of the N-arylpiperazine class. The presence of a 4-bromophenyl group on the piperazine ring is a notable feature, as this substitution pattern is often associated with high affinity for serotonin receptors.[5] This guide will explore the predicted biological activities of this compound based on a systematic analysis of its structural analogues.

Proposed Synthesis of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate

The synthesis of the title compound can be achieved through a straightforward nucleophilic substitution reaction. This proposed methodology is based on established protocols for the synthesis of similar N-substituted piperazine derivatives.[6][7]

Synthetic Workflow

Caption: Proposed synthetic route for Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 1-(4-bromophenyl)piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a mild inorganic base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Reagent: To the stirred suspension, add benzyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Reaction Progression: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on N-arylpiperazine derivatives, Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate is predicted to exhibit a range of biological activities. The following sections delve into the most probable therapeutic areas and the underlying molecular mechanisms.

Central Nervous System (CNS) Activity: Modulation of Serotonergic and Dopaminergic Systems

The arylpiperazine moiety is a well-established pharmacophore for aminergic GPCRs, particularly serotonin (5-HT) and dopamine (D) receptors.[2] Many CNS-active drugs, including antidepressants and antipsychotics, feature this core structure.[2][8]

Derivatives of 4-(4-bromophenyl)piperazine have demonstrated high affinity for the 5-HT₁ₐ receptor.[5] It is therefore highly probable that the title compound will act as a ligand for this receptor. The interaction with the 5-HT₁ₐ receptor is a key mechanism for anxiolytic and antidepressant effects.[9]

Additionally, many arylpiperazine derivatives exhibit antagonist or partial agonist activity at the 5-HT₂ₐ receptor, a target implicated in the treatment of psychosis and depression.[2][10]

The arylpiperazine scaffold is also known to interact with dopamine D₂ receptors.[2][11] Depending on the nature of the substituents, these compounds can act as agonists, partial agonists, or antagonists. Aripiprazole, a well-known antipsychotic, is an arylpiperazine derivative that acts as a partial agonist at D₂ receptors.[2]

The interaction of an arylpiperazine ligand with the 5-HT₁ₐ receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Caption: Predicted signaling pathway upon 5-HT₁ₐ receptor activation.

Anticancer Activity

Several N-arylpiperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The anticancer mechanisms can be multifaceted, including the induction of apoptosis and cell cycle arrest. While the exact targets for the anticancer effects of many arylpiperazines are still under investigation, some have been shown to interact with specific kinases or other proteins involved in cancer cell proliferation.

Antimicrobial and Antifungal Activities

The piperazine nucleus is a common feature in a number of antimicrobial and antifungal agents.[3][4][12] Derivatives of piperazine have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][12][13] The mechanism of action is often related to the disruption of the microbial cell membrane or the inhibition of essential enzymes.

Proposed Experimental Evaluation

To validate the predicted biological activities of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate, a systematic experimental evaluation is necessary. The following workflow outlines a general approach for the preclinical assessment of this compound.

Caption: A generalized workflow for the preclinical evaluation of the lead compound.

In Vitro CNS Receptor Profiling

Objective: To determine the binding affinity and functional activity of the compound at key CNS receptors.

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT₁ₐ, 5-HT₂ₐ, D₂).

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand and varying concentrations of the test compound.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation to determine the binding affinity of the test compound.

In Vitro Anticancer Screening

Objective: To assess the cytotoxic potential of the compound against a panel of human cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a range of bacterial and fungal strains.

Protocol: Broth Microdilution Method

-

Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound.

-

Incubation: Incubate the plates under appropriate conditions for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Quantitative Data for Structurally Similar Compounds

The following tables summarize the biological activities of some N-arylpiperazine derivatives that are structurally related to Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate. This data provides a quantitative basis for the predicted activities of the title compound.

Table 1: CNS Receptor Binding Affinities of Arylpiperazine Derivatives

| Compound/Derivative | Target Receptor | Kᵢ (nM) | Reference |

| 4-(3-bromophenyl)piperazine derivative | 5-HT₁ₐ | 0.78 | [5] |

| 4-(2-chlorophenyl)piperazine derivative | 5-HT₁ₐ | 0.57 | [5] |

| Aripiprazole | D₂ | 0.74 | [2] |

| Arylpiperazine derivative | 5-HT₂ₐ | 5.17 (IC₅₀) | [10] |

Table 2: Anticancer and Antimicrobial Activities of Piperazine Derivatives

| Compound Class | Activity | Cell Line/Strain | IC₅₀/MIC (µM) | Reference |

| N-Arylpiperazine Derivatives | Anticancer | Breast Cancer | Varies | [1] |

| Piperazine Derivatives | Antibacterial | S. aureus | Varies | [12] |

| Piperazine Derivatives | Antifungal | C. albicans | Varies | [12] |

Conclusion

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate belongs to the well-established and pharmacologically significant class of N-arylpiperazine compounds. Based on a thorough analysis of structure-activity relationships within this class, it is predicted that this molecule holds potential as a modulator of CNS receptors, particularly serotonin and dopamine receptors, and may also possess anticancer and antimicrobial properties. The proposed synthetic route is straightforward, and the outlined experimental protocols provide a clear path for the validation of these predicted biological activities. Further investigation into this compound is warranted to fully elucidate its therapeutic potential.

References

- A Comparative Guide to the Biological Activities of N-Arylpiperazine Derivatives - Benchchem. (n.d.).

- Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods - NIH. (n.d.).

- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI. (2025, June 11).

- Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. (2021). Pharmaceutical Fronts.

- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized - Semantic Scholar. (2022, August 12).

- Potential Therapeutic Targets of (4-Benzyl-piperidin-1-yl)-acetic acid and Related Compounds: A Technical Guide - Benchchem. (n.d.).

-

Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][1][8]diazepin-11-yl)piperazin-1-yl)acetate. (2005, December 12). Retrieved March 7, 2026, from

- New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents - MDPI. (2023, February 1).

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - ResearchGate. (2023, January 10).

- Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications.

- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.).

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20).

- Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - Frontiers. (2021, January 26).

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023, January 12).

- 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.).

- Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC. (2019, September 5).

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.).

- Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed. (2022). CNS Neurol Disord Drug Targets, 21(6), 520-532.

- Piperazine‐based P2X4 receptor antagonists - PMC. (n.d.).

- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC. (n.d.).

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (2023, November 2).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 9. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 13. researchgate.net [researchgate.net]

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate: A Technical Guide to Potential Therapeutic Targets

Abstract

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate is a synthetic compound featuring a core piperazine structure, a pharmacophore of significant interest in medicinal chemistry due to its prevalence in a wide array of centrally acting drugs.[1][2] This technical guide provides an in-depth analysis of the potential therapeutic targets of this specific molecule, drawing upon the known pharmacology of its structural motifs and the broader class of piperazine derivatives. The primary focus is on the serotonin 5-HT2C receptor, a well-established target for neuropsychiatric and metabolic disorders.[3][4][5] This document will explore the rationale for investigating this and other potential targets, outline detailed experimental protocols for target validation and characterization, and discuss the potential therapeutic implications.

Introduction: The Piperazine Scaffold and its Therapeutic Significance

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This simple scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS).[1] Its derivatives are known to interact with a variety of neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors.[2] The versatility of the piperazine moiety allows for substitutions at the N1 and N4 positions, enabling the fine-tuning of pharmacological activity and selectivity.

The compound of interest, Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate, incorporates several key structural features:

-

1-(4-bromophenyl)piperazine: This core is a known building block in the synthesis of psychoactive compounds, particularly those targeting serotonin receptors.[6]

-

Benzyl acetate moiety: This group can influence the compound's pharmacokinetic properties and may contribute to its interaction with target proteins.

Given the prevalence of the 4-arylpiperazine motif in 5-HT receptor ligands, this guide will primarily focus on the serotonin 5-HT2C receptor as the most probable and promising therapeutic target.

Primary Therapeutic Target: The Serotonin 5-HT2C Receptor

The serotonin 5-HT2C receptor is a G protein-coupled receptor (GPCR) widely distributed in the central nervous system, including the cortex, hippocampus, and amygdala.[7] It plays a crucial role in regulating mood, appetite, and cognition.[7][8] Modulation of 5-HT2C receptor activity has been a successful strategy for the treatment of various disorders.[3][4]

Rationale for Targeting the 5-HT2C Receptor

The structural similarity of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate to known 5-HT2C receptor modulators strongly suggests it may exhibit affinity for this target. Depending on its functional activity (agonist, antagonist, or inverse agonist), the compound could have therapeutic potential in a range of conditions:

-

5-HT2C Receptor Agonism: Agonists of the 5-HT2C receptor are being investigated for the treatment of obesity, substance use disorders, and schizophrenia.[5][9] The FDA-approved anti-obesity medication lorcaserin is a notable example of a 5-HT2C agonist, though it was later withdrawn for safety reasons.[5][8]

-

5-HT2C Receptor Antagonism/Inverse Agonism: Antagonists and inverse agonists are being explored for the treatment of depression, anxiety, and the negative symptoms of schizophrenia.[5][7][10] By blocking the receptor, these compounds can increase downstream dopamine and norepinephrine levels, which may contribute to their therapeutic effects.[10]

Experimental Workflow for 5-HT2C Target Validation

A systematic approach is required to confirm and characterize the interaction of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate with the 5-HT2C receptor.

Caption: High-level workflow for 5-HT2C receptor target validation.

2.2.1. Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2C receptor.

Methodology:

-

Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human recombinant 5-HT2C receptor.

-

Radioligand: Employ a high-affinity radiolabeled antagonist, such as [³H]-mesulergine.

-

Assay Conditions: Incubate the cell membranes with the radioligand and varying concentrations of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate.

-

Detection: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

| Parameter | Description |

| Receptor Source | Human recombinant 5-HT2C receptor |

| Radioligand | [³H]-mesulergine |

| Non-specific Binding | Determined in the presence of a saturating concentration of a non-radiolabeled antagonist (e.g., mianserin) |

| Incubation Time | 60 minutes at 25°C |

| Data Output | Ki (inhibition constant) |

2.2.2. Functional Assays

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the 5-HT2C receptor.

Methodology (Calcium Flux Assay):

-

Cell Line: Use a cell line co-expressing the human 5-HT2C receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq).

-

Calcium Indicator Dye: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Agonist Mode: Add increasing concentrations of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate and measure the change in fluorescence, which corresponds to intracellular calcium release.

-

Antagonist Mode: Pre-incubate the cells with the test compound before adding a known 5-HT2C agonist (e.g., serotonin) and measure the inhibition of the agonist-induced calcium signal.

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Caption: 5-HT2C receptor signaling pathway via Gq/11.

Secondary and Exploratory Therapeutic Targets

While the 5-HT2C receptor is the most probable primary target, the piperazine scaffold is known for its promiscuity. Therefore, a broader screening against other relevant CNS targets is warranted to build a comprehensive pharmacological profile.

Other Serotonin Receptors

Given the structural similarities between serotonin receptor subtypes, it is plausible that Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate may also interact with other 5-HT receptors, such as 5-HT1A, 5-HT2A, and 5-HT6. Off-target activity at these receptors could contribute to the overall pharmacological effect or potential side effects.

Dopamine and Adrenergic Receptors

Piperazine derivatives frequently exhibit affinity for dopamine (e.g., D2) and adrenergic (e.g., α1, α2) receptors.[2] Interaction with these receptors could be relevant for potential applications in psychosis or mood disorders.

Enzyme Inhibition

Some piperazine-containing compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease.[11]

Experimental Approach for Secondary Target Screening

A cost-effective and efficient approach to screen for secondary targets is to utilize a commercially available panel of receptor and enzyme binding assays. These panels typically include a wide range of CNS targets and can provide a rapid assessment of the compound's selectivity.

Potential Therapeutic Indications

Based on the potential modulation of the 5-HT2C receptor and other CNS targets, Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate could be investigated for the following therapeutic indications:

-

Neuropsychiatric Disorders: Depending on its functional activity, the compound could be explored for the treatment of depression, anxiety, schizophrenia, or obsessive-compulsive disorder.[12][4]

-

Metabolic Disorders: If the compound demonstrates 5-HT2C agonist properties, it could be a candidate for anti-obesity therapies.[3][10]

-

Neurological Disorders: Modulation of serotonergic and dopaminergic systems may have implications for conditions like Parkinson's disease or epilepsy.[8]

Conclusion

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate represents a promising chemical scaffold with a high probability of interacting with the serotonin 5-HT2C receptor. A thorough investigation of its binding affinity, functional activity, and selectivity is crucial to elucidating its therapeutic potential. The experimental workflows outlined in this guide provide a robust framework for the initial characterization of this compound and for identifying its most promising therapeutic applications. Further preclinical and clinical studies would be necessary to establish its safety and efficacy in specific disease models.

References

- Di Giovanni, G., & De Deurwaerdère, P. (2016). New therapeutic opportunities for 5-HT2C receptor ligands in neuropsychiatric disorders. Pharmacology & Therapeutics, 157, 125-164.

- Fitzgerald, L. W., et al. (2002). Chapter 3: 5-HT2c receptor modulators: Progress in development of new CNS medicines. In Annual Reports in Medicinal Chemistry (Vol. 37, pp. 21-30). Academic Press.

- Millan, M. J. (2005). Therapeutic potential of 5-HT2C receptor ligands. Current Pharmaceutical Design, 11(24), 3075-3091.

- Cunningham, K. A., & Anastasio, N. C. (2020). Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. Frontiers in Neuroscience, 14, 618.

- Patsnap Synapse. (2024, June 21). What are 5-HT2C receptor antagonists and how do they work?

- Anastasio, N. C., et al. (2019). Targeting the 5-ht>2c> receptor in biological context and the current state of 5-ht>2c> receptor ligand development. Current Topics in Medicinal Chemistry, 19(16), 1381-1398.

- Patsnap Synapse. (2024, June 21). What are 5-HT2C receptor inverse agonists and how do they work?

- Bentham Science Publishers. (2019, June 1). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development.

- Patsnap Synapse. (2024, June 21).

- Zhang, G., et al. (2016). We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders. ACS Medicinal Chemistry Letters, 7(1), 1-5.

- Chem-Impex. (n.d.). 1-(4-Bromophenyl)piperazine hydrochloride.

- de Oliveira, D. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-23.

- Sravani, G., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Indo American Journal of Pharmaceutical Sciences, 6(11), 14388-14397.

- Singh, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. Journal of Medicinal Chemistry, 66(12), 8086-8111.

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting [frontiersin.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scispace.com [scispace.com]

- 8. What are 5-HT2C receptor modulators and how do they work? [synapse.patsnap.com]

- 9. We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 11. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New therapeutic opportunities for 5-HT2C receptor ligands in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Profiling of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate: A Dual-Target Framework for Sigma-1/5-HT1A Modulation

Topic: In silico modeling of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate receptor binding Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Computational Biologists

Executive Summary

This technical guide outlines a rigorous computational framework for modeling the receptor binding profile of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate (referred to herein as BPPA ). Structurally, BPPA belongs to the N-arylpiperazine class, a "privileged scaffold" in medicinal chemistry known for high affinity toward aminergic GPCRs (specifically 5-HT1A) and the intracellular Sigma-1 receptor (σ1R).

The presence of the 4-bromophenyl moiety typically enhances hydrophobic contacts within the orthosteric binding pockets of these targets, while the benzyl acetate tail provides the bulk required to occupy secondary hydrophobic vestibules. This guide details a self-validating workflow—from Quantum Mechanical (QM) ligand preparation to membrane-embedded Molecular Dynamics (MD)—to predict the binding efficacy and stability of BPPA.

Chemical Space & Ligand Preparation (QM/MM)

Before receptor docking, the ligand must be parameterized to account for the flexibility of the benzyl ester linkage and the electron-withdrawing nature of the bromine substituent.

Quantum Mechanical Optimization

Standard force fields often miscalculate the torsion barriers of ester linkages in novel drug candidates. We employ Density Functional Theory (DFT) for accurate geometry.

-

Method: DFT optimization using the B3LYP hybrid functional with the 6-31G * basis set.

-

Software: Gaussian 16 or ORCA.

-

Objective: Identify the global minimum conformer, specifically focusing on the anti vs. syn orientation of the benzyl ester relative to the piperazine ring.

-

Charge Derivation: Calculate partial charges using RESP (Restrained Electrostatic Potential) fitting to ensure the electrostatic potential around the protonated tertiary amine (N1) is accurate for salt-bridge formation.

Force Field Parameterization

-

Topology Generation: Generate ligand topology using GAFF2 (General AMBER Force Field 2).

-

Validation: Compare the GAFF2-minimized structure with the DFT-optimized structure. Root Mean Square Deviation (RMSD) should be < 0.5 Å.

Target Identification & Structural Preparation[1]

Based on the N-arylpiperazine pharmacophore, two primary targets are selected for profiling.

Primary Target: Sigma-1 Receptor (σ1R)

The σ1R is a chaperone protein located at the Mitochondria-Associated ER Membrane (MAM).

-

PDB Source: 5HK1 (Crystal structure of human σ1R bound to PD144418).

-

Rationale: The 5HK1 structure reveals a large hydrophobic pocket defined by Val84, Trp89, and Phe107, ideal for the 4-bromophenyl group, while the conserved Glu172 is critical for anchoring the piperazine nitrogen.

Secondary Target: 5-HT1A Receptor

-

PDB Source: 7E2X (Cryo-EM structure of 5-HT1A bound to aripiprazole).

-

Rationale: Aripiprazole shares the arylpiperazine core.[1] The key interaction involves a salt bridge with Asp116 (TM3) and π-π stacking with Phe361 (TM6).

System Setup (Membrane Embedding)

Since σ1R is an integral membrane protein, vacuum docking is insufficient for dynamic validation.

-

Membrane: Embed the protein-ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.

-

Solvation: TIP3P water model with 0.15 M NaCl to mimic physiological ionic strength.

Molecular Docking Protocol

We utilize a "Ensemble Docking" approach to account for receptor flexibility.

Grid Generation

-

Center: Defined by the centroid of the co-crystallized ligand in the reference PDB.

-

Dimensions:

Å box. -

Software: AutoDock Vina / Glide (Schrödinger).

Constraints & Scoring

To ensure biological relevance, specific pharmacophoric constraints are applied during the docking search:

-

Salt Bridge Constraint: Distance between BPPA protonated N4 and receptor anion (Glu172 for σ1R / Asp116 for 5-HT1A) must be

Å. -

Halogen Bond Filter: The bromine atom on the phenyl ring should be oriented toward backbone carbonyls or aromatic residues (e.g., Tyr103 in σ1R) to exploit

-hole interactions.

Data Output: Docking Score Interpretation

| Metric | σ1R (Target) | 5-HT1A (Target) | Interpretation |

| Binding Affinity ( | High affinity predicted. | ||

| H-Bond Count | 1 (Glu172) | 1 (Asp116) | Critical for specificity. |

| LE (Ligand Efficiency) | Indicates drug-likeness. |

Dynamic Validation (Molecular Dynamics)

Static docking poses are often artifacts of the scoring function. MD simulations verify the temporal stability of the BPPA-Receptor complex.

Simulation Parameters

-

Engine: GROMACS 2024.

-

Force Field: CHARMM36m (Protein/Lipids) + CGenFF (Ligand).

-

Ensemble: NPT (Constant Pressure/Temperature) at 310 K and 1 bar.

-

Duration: 100 ns production run.

Trajectory Analysis Workflow

-

RMSD (Root Mean Square Deviation): Measure the structural drift of the ligand. A stable binder will plateau (RMSD

Å) within 10 ns. -

Hydrogen Bond Lifetime: Calculate the percentage of simulation time the Glu172/Asp116 salt bridge exists. Threshold for active binders:

.[2] -

Clustering: Cluster the trajectory to identify the most populated metastable state, which may differ from the initial docking pose.

Thermodynamic Profiling (MM-PBSA)

To rigorously quantify the binding strength, we employ the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.

- : Electrostatic and van der Waals energies.

- : Polar solvation (PB equation) and non-polar solvation (SASA).

-

Protocol: Extract 100 snapshots from the last 20 ns of the MD trajectory.

-

Significance: The 4-bromophenyl group is expected to contribute significantly to the van der Waals term (

), driving the binding affinity in the hydrophobic pocket of σ1R.

Visualization of Signaling & Workflow

In Silico Workflow Diagram

Figure 1: Comprehensive computational pipeline for characterizing BPPA binding.

Binding Interaction Pathway (Sigma-1 Receptor)

Figure 2: Pharmacophoric map of BPPA interactions within the Sigma-1 Receptor binding site.

References

-

Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527-530.

-

Bielenica, A., et al. (2013). "Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors." Mini Reviews in Medicinal Chemistry, 13(10), 1516-1539.

-

López-Rodríguez, M. L., et al. (2002).[3] "Arylpiperazine derivatives acting at 5-HT(1A) receptors."[1][3][4] Current Medicinal Chemistry, 9(4), 443-469.[3]

-

Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery, 10(5), 449-461.

-

Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 1-2, 19-25.

Sources

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate as a potential dopamine agonist

The following technical guide details the chemical profile, synthesis, and pharmacological evaluation of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate , hereafter referred to as BPPA-Bn . This document is structured for researchers investigating dopaminergic ligands and structure-activity relationships (SAR) within the phenylpiperazine scaffold.[1][2][3]

Executive Summary

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate (BPPA-Bn) represents a specialized lipophilic derivative of the 4-phenylpiperazine class, a privileged scaffold in neuropsychiatric drug discovery. While the 4-(4-bromophenyl)piperazine core provides high-affinity anchoring to the orthosteric binding site (OBS) of Dopamine D2-like receptors (D2, D3, D4), the N1-benzyl acetate tail introduces a unique hydrophobic vector targeting the secondary binding pocket (SBP) or extracellular vestibule.

This compound serves primarily as:

-

A Chemical Probe: To interrogate the tolerance of the D2/D3 receptor vestibule for bulky, aromatic esters.

-

A Prodrug Candidate: Leveraging the benzyl ester to enhance blood-brain barrier (BBB) permeability before intracellular hydrolysis to the polar active metabolite, 2-(4-(4-bromophenyl)piperazin-1-yl)acetic acid.

Chemical Profile & Synthesis Strategy[1][2][4]

Structural Analysis

The molecule comprises three distinct pharmacophoric regions:

-

Head Group (Orthosteric): The 4-bromophenyl moiety interacts with the hydrophobic pocket formed by transmembrane helices (TM) 3, 5, and 6. The bromine atom often enhances affinity via halogen bonding or hydrophobic filling.

-

Core (Ionic Lock): The piperazine nitrogen (N4) is protonated at physiological pH, forming a critical salt bridge with Aspartate 3.32 (D114) in the D2 receptor.

-

Tail (Allosteric/Vestibule): The benzyl acetate group extends towards the extracellular surface, potentially engaging aromatic residues (e.g., Phe, Trp) via

-

Synthesis Protocol

Objective: Synthesize BPPA-Bn via nucleophilic substitution (

Reagents:

-

Precursor A: 1-(4-Bromophenyl)piperazine hydrochloride (CAS: 62723-75-3).

-

Precursor B: Benzyl bromoacetate (CAS: 5437-45-6).

-

Base: Potassium Carbonate (

) or Diisopropylethylamine (DIEA). -

Solvent: Anhydrous Acetonitrile (

) or DMF.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 1-(4-Bromophenyl)piperazine HCl in anhydrous

under an inert atmosphere ( -

Activation: Add 2.5 eq of anhydrous

. Stir at room temperature for 30 minutes to liberate the free base. -

Alkylation: Dropwise add 1.1 eq of Benzyl bromoacetate dissolved in

. -

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1). -

Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

-

Purification: Redissolve residue in DCM, wash with water and brine. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for BPPA-Bn via N-alkylation.

Pharmacodynamics: Mechanism of Action

Receptor Binding & Signaling

BPPA-Bn acts as a ligand for the

Key Signaling Events:

-

Activation: Dissociation of the

-

Adenylyl Cyclase Inhibition: Reduction in cytosolic cAMP levels.

-

Downstream Effects: Modulation of protein kinase A (PKA) activity and ion channel gating (e.g., GIRK activation).

Bias Potential: The bulky benzyl tail may induce specific conformational changes that favor G-protein signaling over

Signaling Pathway Diagram

Figure 2: Putative signaling cascade triggered by BPPA-Bn agonism at D2 receptors.

Experimental Protocols for Validation

Radioligand Binding Assay (Affinity)

Purpose: Determine the equilibrium dissociation constant (

-

Membrane Prep: Use CHO cells stably expressing human

receptors. -

Radioligand:

-N-Methylspiperone (0.2 nM). -

Incubation: Incubate membranes (

protein) with radioligand and varying concentrations of BPPA-Bn ( -

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Functional cAMP Assay (Efficacy)

Purpose: Assess agonist vs. antagonist activity.

-

System: HEK293 cells expressing D2R and the GloSensor™ cAMP reporter.

-

Stimulation: Pre-treat cells with Forskolin (

) to elevate cAMP baseline. -

Treatment: Add BPPA-Bn (dose-response).

-

Readout: Measure luminescence. A decrease in signal indicates agonism (Gi-mediated inhibition of AC).

-

Control: Compare efficacy (

) against Quinpirole (full agonist reference).

Pharmacokinetic Considerations

Metabolic Liability: The benzyl ester moiety is susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase) and hepatic carboxylesterases.

-

In Vitro: BPPA-Bn will likely show high stability in buffer but rapid degradation in rat/human plasma (

min). -

In Vivo: The compound acts as a prodrug. The hydrolysis product, 2-(4-(4-bromophenyl)piperazin-1-yl)acetic acid , is zwitterionic and may have reduced BBB penetration compared to the parent ester.

Recommendation: For in vivo behavioral studies (e.g., locomotor activity), dissolve BPPA-Bn in a vehicle containing 10% DMSO / 10% Tween-80 / 80% Saline to ensure solubility. Administer IP or IV.

References

-

D2 Receptor SAR: Newman, A. H., et al. (2012). "Molecular determinants of selectivity and efficacy at the dopamine D3 receptor." Journal of Medicinal Chemistry. Link

-

Phenylpiperazine Scaffold: Feenstra, R. W., et al. (2006).[1] "SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors."[1] Chemical and Pharmaceutical Bulletin. Link

-

Biased Signaling: Lane, J. R., et al. (2021).[2] "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." MDPI. Link

-

Synthesis Methodology: Bettinetti, L., et al. (2002).[2] "Interactive SAR studies: Rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists." Journal of Medicinal Chemistry. Link

Sources

- 1. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Piperazine Scaffolds in Parkinson’s Disease Therapeutics

From Receptor Modulation to Neuroprotection

Executive Summary

The piperazine pharmacophore represents a privileged structure in CNS drug discovery due to its conformational rigidity, capacity for hydrogen bonding, and ability to modulate lipophilicity. In the context of Parkinson’s Disease (PD), piperazine derivatives have evolved beyond simple dopamine receptor agonists to become multi-target ligands (MTDLs). This guide explores the mechanistic role of piperazine compounds in PD, detailing their interaction with D2/D3 receptors, MAO-B inhibition, and alpha-synuclein modulation. It provides a validated experimental framework for assessing these compounds using the 6-OHDA lesion model.

The Piperazine Pharmacophore in PD

The piperazine ring is not merely a linker; it is a critical functional core that dictates receptor subtype selectivity. In dopaminergic ligands, the protonated nitrogen at physiological pH (N1 or N4) forms a crucial salt bridge with the conserved Aspartate residue (Asp 3.32) in the transmembrane domain of D2-like receptors.

Structural Advantages:

-

Selectivity Tuning: Substitutions on the N4-position (e.g., phenyl, heteroaryl) control affinity for D3 vs. D2 receptors. Bulky aryl groups often favor D3 selectivity due to interactions with the extracellular loops.

-

Metabolic Stability: The ring is relatively stable, though susceptible to N-oxidation or ring opening if not sterically protected.

-

Blood-Brain Barrier (BBB) Penetration: Piperazine derivatives generally exhibit favorable logP values (2.0–4.0), facilitating CNS entry.

Mechanistic Pathways & Multi-Targeting

Modern piperazine candidates often aim for "dual-targeting" to address both symptomatic relief and neuroprotection.

2.1 Dopamine D2/D3 Agonism

Compounds like D-264 (a hybrid structure) utilize the piperazine ring to align the aromatic head group within the orthosteric binding site. High affinity for the D3 receptor is desirable for neuroprotection, as D3 activation induces synthesis of neurotrophic factors (BDNF/GDNF) and reduces glutamate-induced excitotoxicity.

2.2 MAO-B Inhibition

Piperazine-substituted chalcones (e.g., PC10 , PC11 ) have demonstrated reversible MAO-B inhibition.[1] The piperazine ring occupies the entrance cavity of the MAO-B enzyme, preventing substrate (dopamine) entry and degradation, thereby elevating striatal dopamine levels.

2.3 Alpha-Synuclein Anti-Aggregation

Recent studies identify dimethoxyphenyl piperazine analogs as inhibitors of alpha-synuclein fibrillization.[2][3] These compounds likely cap the ends of growing fibrils, preventing monomer addition.[2][3]

Visualization: Multi-Target Signaling Mechanism

The following diagram illustrates how a multi-target piperazine ligand interacts with D3 receptors and MAO-B to exert neuroprotective effects.

Figure 1: Mechanistic pathways of multi-target piperazine ligands. The compound acts as a D3 agonist and MAO-B inhibitor, leading to enhanced dopamine stability and neurotrophic support.

Quantitative Efficacy Data (Summary)

The following table summarizes key piperazine derivatives and their pharmacological profiles as reported in recent literature (e.g., D-264 series, Piperazine-Chalcones).

| Compound ID | Primary Target | Affinity / Potency | Secondary Target | In Vivo Model | Key Outcome |

| D-264 | D3 Agonist | Ki = 0.2 nM (D3) | D2 Agonist (Ki=24nM) | 6-OHDA Rat | Reversed akinesia; Neuroprotection of TH+ neurons. |

| PC10 | MAO-B Inhibitor | IC50 = 0.65 µM | AChE (Weak) | Molecular Docking | Reversible inhibition; predicted BBB permeability. |

| Cmpd 4207 | Neuroprotection | EC50 = N/A | Anti-oxidant | SH-SY5Y (MPP+) | 99% viability recovery vs Lactacystin toxicity.[4] |

| (-)-9b | D3 Agonist | Ki = 1.09 nM | D2 (Low affinity) | 6-OHDA Rat | High selectivity (D2/D3 ratio > 800); reduced rotations. |

Experimental Protocol: Validation in the 6-OHDA Model

This section details the standard operating procedure (SOP) for testing a novel piperazine candidate in the unilateral 6-hydroxydopamine (6-OHDA) rat model. This model is chosen for its reliability in quantifying symptomatic improvement (rotational behavior) and structural neuroprotection (TH staining).

Phase 1: Stereotaxic Lesioning

Objective: Induce hemiparkinsonism by destroying the nigrostriatal pathway.

-

Anesthesia: Induce with 5% isoflurane; maintain at 2-3%.

-

Coordinates: Target the Medial Forebrain Bundle (MFB) or Substantia Nigra (SN).[5]

-

AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm (relative to Bregma).

-

-

Injection: Infuse 6-OHDA (8 µg in 4 µL ascorbic acid/saline) at 0.5 µL/min.

-

Recovery: Allow 14 days for lesion maturation and maximal dopamine depletion.

Phase 2: Drug Administration & Behavioral Testing

Objective: Assess symptomatic relief (anti-cataleptic/anti-akinesia).

-

Screening: On Day 14, challenge with Apomorphine (0.5 mg/kg s.c.). Only rats showing >7 contralateral rotations/min are included (verified >90% depletion).

-

Washout: Wait 3-5 days.

-

Treatment: Administer Piperazine Candidate (e.g., 1–10 mg/kg i.p. or p.o.) daily for 21 days.

-

Testing (Rotarod): Assess motor coordination on Days 7, 14, and 21.

-

Testing (Rotations): Challenge with Amphetamine (induced ipsilateral rotation) to test dopamine release restoration.

Phase 3: Histological Verification

Objective: Quantify neuroprotection of dopaminergic neurons.

-

Perfusion: Transcardial perfusion with PBS followed by 4% PFA.

-

Sectioning: Coronal sections (30 µm) through the Striatum and SNpc.

-

IHC Staining:

-

Primary Ab: Anti-Tyrosine Hydroxylase (TH) (1:1000).

-

Secondary Ab: Biotinylated anti-rabbit.

-

Detection: DAB (Diaminobenzidine) chromogen.

-

-

Analysis: Stereological counting of TH+ cells in the SNpc (Lesioned vs. Intact hemisphere).

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for evaluating piperazine compounds in the 6-OHDA rat model.

Challenges & Future Directions

While piperazine scaffolds offer versatility, researchers must address specific liabilities:

-

Selectivity: High homology between D2 and D3 receptors makes achieving >100-fold selectivity challenging. Structure-Activity Relationship (SAR) studies suggest that linker length (between the piperazine and the aryl tail) is the primary determinant of this selectivity.

-

Metabolism: The piperazine ring is prone to CYP450-mediated oxidation. Fluorination of the ring or the adjacent aryl groups can block metabolic hotspots.

-

Solubility: Many lipophilic piperazine derivatives suffer from poor aqueous solubility, necessitating formulation optimization (e.g., cyclodextrins) for in vivo studies.

References

-

Structure-Activity Relationship Study of D3 Dopamine Receptor Agonists. Source: ACS Medicinal Chemistry Letters. URL:[Link]

-

Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Source: ACS Combinatorial Science. URL:[Link]

-

Structural Modifications of Neuroprotective Anti-Parkinsonian D-264. Source: Journal of Medicinal Chemistry.[6] URL:[Link]

-

Piperazine-substituted chalcones: a new class of MAO-B inhibitors. Source: Medicinal Chemistry Research. URL:[Link]

-

Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. Source: Movement Disorders (MDS Abstracts). URL:[Link]

-

Identification of small molecule dimethyoxyphenyl piperazine inhibitors of alpha-synuclein fibril growth. Source: Scientific Reports (Nature). URL:[Link]

-

Discovery of indolylpiperazinylpyrimidines with dual-target profiles at adenosine A2A and dopamine D2 receptors. Source: PLOS ONE. URL:[Link][7]

-

6-OHDA mouse model of Parkinson's disease Protocol. Source: Protocols.io. URL:[Link]

Sources

- 1. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Small Molecule Dimethyoxyphenyl Piperazine Inhibitors of Alpha-Synuclein Fibril Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of small molecule dimethyoxyphenyl piperazine inhibitors of alpha-synuclein fibril growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 5. criver.com [criver.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Discovery of indolylpiperazinylpyrimidines with dual-target profiles at adenosine A2A and dopamine D2 receptors for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Purification of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate

Executive Summary

This guide details the high-precision synthesis of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate , a critical intermediate often utilized in the development of pharmaceuticals targeting GPCRs (e.g., dopaminergic or serotonergic modulators). The protocol employs a convergent N-alkylation strategy , coupling commercially available 1-(4-bromophenyl)piperazine with benzyl 2-bromoacetate.

Unlike generic organic chemistry texts, this document focuses on process robustness , emphasizing impurity control, safety regarding lachrymatory reagents, and self-validating analytical checkpoints.

Strategic Analysis & Retrosynthesis

The synthesis is designed around a single-step Nucleophilic Substitution (

Retrosynthetic Disconnection

The molecule is disconnected at the

Figure 1: Retrosynthetic analysis showing the convergent assembly of the piperazine core and the acetate tail.

Safety Protocol (Critical)

WARNING: Lachrymator Hazard

-

Benzyl 2-bromoacetate is a potent lachrymator (tear gas agent).

-

Engineering Control: All operations involving this reagent must be performed in a high-efficiency fume hood .

-

Decontamination: Spills should be neutralized immediately with dilute aqueous ammonia or sodium thiosulfate.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

Materials & Reagents

| Component | CAS Registry | Role | Purity Req. |

| 1-(4-Bromophenyl)piperazine | 66698-28-0 | Nucleophile | >97% |

| Benzyl 2-bromoacetate | 5437-45-6 | Electrophile | >95% |

| Potassium Carbonate ( | 584-08-7 | Base (Scavenger) | Anhydrous |

| Acetonitrile (ACN) | 75-05-8 | Solvent | HPLC Grade |

| Ethyl Acetate / Hexanes | N/A | Eluents | ACS Grade |

Experimental Protocol

Method A: -Mediated Alkylation in Acetonitrile (Recommended)

Rationale: Acetonitrile is polar enough to dissolve the reagents but allows the inorganic salts (

Step 1: Reaction Setup[1][2][3]

-

Prepare the Base: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend anhydrous

(3.0 equiv, 15 mmol) in Acetonitrile (50 mL). -

Add Nucleophile: Add 1-(4-bromophenyl)piperazine (1.0 equiv, 5.0 mmol). Stir for 10 minutes at room temperature to ensure a homogeneous dispersion.

-

Add Electrophile: Cool the mixture to 0°C (ice bath). Add Benzyl 2-bromoacetate (1.1 equiv, 5.5 mmol) dropwise over 10 minutes.

-

Note: Dropwise addition prevents localized high concentrations, reducing the risk of quaternary ammonium salt formation (over-alkylation), although steric hindrance makes this unlikely.

-

Step 2: Reaction & Monitoring[4]

-

Remove the ice bath and allow the reaction to warm to room temperature (25°C).

-

Stir vigorously for 4–6 hours.

-

Checkpoint (TLC): Monitor consumption of the piperazine starting material.

-

Mobile Phase: 30% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm) or Iodine stain. The product will be less polar (higher

) than the piperazine starting material.

-

Step 3: Work-up[4]

-

Filter the reaction mixture through a Celite pad or sintered glass funnel to remove solid inorganic salts. Wash the cake with Ethyl Acetate (20 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

-

Liquid-Liquid Extraction: Dissolve the residue in Ethyl Acetate (50 mL) and wash with:

-

Water (2 x 20 mL) – removes residual inorganic salts/DMF traces.

-

Brine (1 x 20 mL) – dries the organic layer.

-

-

Dry over anhydrous

, filter, and concentrate.

Purification Strategy

While the crude purity is often high (>90%), pharmaceutical applications require >98% purity.

Flash Column Chromatography

-

Stationary Phase: Silica Gel (230–400 mesh).[5]

-

Gradient: 0%

20% Ethyl Acetate in Hexanes. -

Elution Order:

-

Excess Benzyl bromoacetate (if any) – elutes first (High

). -

Target Compound – elutes mid-gradient.

-

Unreacted Piperazine – elutes last (very polar, often stays at baseline without MeOH).

-

Workflow Diagram

Figure 2: Purification workflow ensuring removal of inorganic salts and excess alkylating agents.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected values.

Expected NMR Data ( , 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment |

| 7.30 – 7.40 | Multiplet | 5H | Benzyl aromatic protons |

| 7.33 | Doublet ( | 2H | Bromophenyl ( |

| 6.75 | Doublet ( | 2H | Bromophenyl ( |

| 5.18 | Singlet | 2H | Benzyl |

| 3.35 | Singlet | 2H | Acetate |

| 3.15 – 3.25 | Triplet/Broad | 4H | Piperazine ( |

| 2.70 – 2.80 | Triplet/Broad | 4H | Piperazine ( |

Mass Spectrometry (LC-MS)

-

Molecular Formula:

-

Molecular Weight: 389.29 g/mol

-

Key Diagnostic: Look for the 1:1 Isotope Pattern typical of Bromine.

-

(

-

(

-

(

-

Interpretation: If you see only one peak or a different ratio, the bromine is lost (de-halogenation side reaction) or the starting material was incorrect.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete reaction | Increase Temp to 50°C or switch solvent to DMF (requires aqueous workup). |

| Product is an Oil | Residual solvent | Dry under high vacuum for 12h. Many benzyl esters are low-melting solids. |

| New Spot on TLC ( | Hydrolysis of ester | Avoid water in the reaction. Ensure |

| Lachrymatory Effect | Residual Reagent | Wash organic layer with dilute ammonia to quench excess benzyl bromoacetate. |

References

-

ChemicalBook. (n.d.). 1-(4-Bromophenyl)piperazine Synthesis and Properties. Retrieved from

-

Camerino, M. A., et al. (2005). Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazin-1-yl)acetate.[5] Molbank, M453. Retrieved from

-

BenchChem. (2025).[6] Application Notes: N-Alkylation of Benzyl Piperazine-1-Carboxylate.[6] Retrieved from

-

Pittelkow, T., & Christensen, J. B. (2024).[7] A Simple Synthesis of N-Alkylpiperazines. ResearchGate.[7] Retrieved from

Sources

- 1. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Note: HPLC Method Development and Validation for the Quantification of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide a robust, stability-indicating, and self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the accurate quantification of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate.

Physicochemical Profiling & Method Rationale

Developing a robust quantitative method requires a first-principles understanding of the analyte's molecular architecture. Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate is a complex synthetic intermediate or active pharmaceutical ingredient (API) candidate characterized by three distinct functional domains:

-

The 4-Bromophenyl Group: Confers high lipophilicity and strong UV absorbance.

-

The Piperazine Core: Contains basic nitrogen atoms. The aliphatic nitrogen (attached to the acetate) has a pKa of ~7.5–8.5, while the aromatic nitrogen (attached to the bromophenyl) has a lower pKa of ~3.0–4.0.

-

The Benzyl Ester: Provides an additional UV chromophore but introduces chemical liability, as esters are susceptible to acid/base-catalyzed hydrolysis.

Causality Behind Experimental Choices

A common pitfall in analyzing piperazine derivatives is severe peak tailing. At a neutral pH, the aliphatic nitrogen is partially ionized, leading to dual retention mechanisms: standard hydrophobic partitioning and unwanted cation-exchange interactions with residual silanols on the silica stationary phase 1[1].

To suppress these secondary interactions, the mobile phase must be highly acidic. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). TFA serves a dual purpose: it fully protonates both piperazine nitrogens to prevent silanol binding, and its trifluoroacetate anion acts as a volatile ion-pairing agent, masking the positive charge and yielding sharp, symmetrical peaks 2[2].

Expert Insight: While 0.1% TFA is critical in the mobile phase, storing the analyte in highly acidic diluents can trigger premature acid-catalyzed hydrolysis of the benzyl ester. Thus, the sample diluent is maintained at a neutral pH (50:50 Water:Acetonitrile), relying strictly on on-column protonation during the chromatographic run.

Fig 1: Step-by-step workflow for HPLC method development of piperazine derivatives.

Experimental Protocol

Reagents and Materials

-

Analyte: Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate Reference Standard (>99.0% purity).

-

Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Water.

-

Modifiers: Trifluoroacetic acid (TFA), HPLC grade.

-

Column: End-capped C18 column (e.g., Waters XBridge or Agilent Zorbax), 150 mm × 4.6 mm, 3.5 µm particle size 3[3].

Step-by-Step Preparation

Step 1: Mobile Phase Preparation

-

Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of LC-MS grade water. Degas via sonication for 10 minutes.

-